[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine
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Overview
Description
[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine: is a chemical compound with the molecular formula C11H17ClN2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is further reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, dimethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential as a therapeutic agent. It is often used in cell culture studies to investigate its cytotoxicity and mechanism of action .
Medicine: In medicine, this compound is being explored for its potential use in treating neurological disorders due to its structural similarity to certain neurotransmitters .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
4-Chloroamphetamine: Shares a similar structure but lacks the dimethylamine group.
2-(4-Chlorophenyl)ethylamine: Similar structure but with an ethylamine group instead of a propylamine group.
Uniqueness: [3-Amino-2-(4-chlorophenyl)propyl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17ClN2 |
---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
QKZQZLFNHGBKPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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